(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone
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Overview
Description
(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone is an organic compound that features a pyrrole ring substituted with a bromine atom and a methyl group, as well as a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: Finally, the brominated pyrrole and the piperazine derivative are coupled using a suitable coupling reagent such as a palladium catalyst under inert conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Dehalogenated products or reduced derivatives.
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the interactions of pyrrole and piperazine derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of various enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(4-bromo-1H-pyrrol-2-yl)phenylmethanone: Similar structure but lacks the piperazine ring.
1-methyl-4-bromo-1H-pyrrole-2-carboxylic acid: Similar pyrrole structure but with a carboxylic acid group.
4-bromo-1-methyl-1H-pyrazole: Similar brominated heterocycle but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone is unique due to the combination of the brominated pyrrole and the methyl-substituted piperazine rings. This unique structure allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZVOXPJADABCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CN2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666146 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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